molecular formula C13H12N2O5S B13829818 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester CAS No. 42372-33-8

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester

Cat. No.: B13829818
CAS No.: 42372-33-8
M. Wt: 308.31 g/mol
InChI Key: WUZMSQZOWVFNTO-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester is a complex organic compound with a unique structure. It is part of the naphthalenesulfonic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a diazo group, which imparts unique reactivity and properties.

Preparation Methods

The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The general synthetic route can be summarized as follows:

    Esterification: The starting material, 1-naphthalenesulfonic acid, is esterified with 2-methoxyethanol in the presence of a strong acid catalyst to form the corresponding ester.

    Coupling: The ester is then coupled with a diazonium salt, which is prepared by diazotizing an aromatic amine with nitrous acid.

    Diazotization: The final step involves the diazotization of the coupled product to introduce the diazo group, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the diazo group to an amino group.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules.

    Biology: The compound is used in biochemical assays and as a labeling reagent for studying biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester involves the interaction of the diazo group with various molecular targets. The diazo group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in labeling and modifying biological molecules.

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester can be compared with other similar compounds, such as:

    1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester: This compound has a similar structure but contains a thiodi-4,1-phenylene ester group instead of a 2-methoxyethyl ester group.

    1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’-methylenebis [2- [ (4-hydroxyphenyl)methyl]-3,6-dimethylphenol]: This compound has a more complex ester group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific ester group, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

42372-33-8

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

2-diazonio-5-(2-methoxyethoxysulfonyl)naphthalen-1-olate

InChI

InChI=1S/C13H12N2O5S/c1-19-7-8-20-21(17,18)12-4-2-3-10-9(12)5-6-11(15-14)13(10)16/h2-6H,7-8H2,1H3

InChI Key

WUZMSQZOWVFNTO-UHFFFAOYSA-N

Canonical SMILES

COCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

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